molecular formula C27H25N3O2S B6510590 [14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892416-74-9

[14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B6510590
CAS No.: 892416-74-9
M. Wt: 455.6 g/mol
InChI Key: MVWLMGZEKITRIF-UHFFFAOYSA-N
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Description

The compound [14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a structurally complex tricyclic molecule featuring a fused heterocyclic core with oxygen (oxa) and nitrogen (triaza) atoms. Key substituents include:

  • A 3-methylphenyl group at position 3.
  • A [(2-methylphenyl)methyl]sulfanyl moiety at position 5.

Structural elucidation of such compounds often relies on crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name

[14-methyl-5-(3-methylphenyl)-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-16-7-6-10-19(11-16)25-29-26-23(12-22-21(14-31)13-28-18(3)24(22)32-26)27(30-25)33-15-20-9-5-4-8-17(20)2/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLMGZEKITRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns and heterocyclic systems, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Structural Features Substituent Differences Potential Bioactivity Reference
Target Compound 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸] core, methanol at C11 N/A Antitumor, antimicrobial (inferred from BGC analysis)
7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol Same core as target compound - C5 : 3-methoxyphenyl vs. 3-methylphenyl
- C7 : (2,5-dimethylphenyl)methyl vs. (2-methylphenyl)methyl
Enhanced electronic effects (methoxy group) may alter receptor binding
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Imidazothiazole core with methanol substituent Heterocyclic system differs (imidazothiazole vs. tricyclic oxa-triaza) Antiviral, anticancer (similar methanol group aids solubility)
Lankacidin C Analogs Macrocyclic lactone with conjugated double bonds Distinct BGCs (13% similarity to known clusters) Antitumor activity via redox-cofactor interactions
Venlafaxine (Antidepressant) Bicyclic aryl-ether core Simpler structure; lacks sulfanyl and triaza groups Serotonin-norepinephrine reuptake inhibition

Key Findings:

The [(2-methylphenyl)methyl]sulfanyl group in the target compound may confer higher lipophilicity compared to bulkier analogs (e.g., 2,5-dimethylphenyl), affecting membrane permeability .

Heterocyclic Core :

  • The tricyclic oxa-triaza system likely offers greater conformational rigidity than the imidazothiazole core in Compound , influencing target selectivity.

Bioactivity Inference: Gene cluster analysis in Pseudomonas spp. suggests that redox-cofactor BGCs (e.g., lankacidin C analogs) with low similarity (<15%) to known clusters often yield novel antitumor agents . This parallels the structural novelty of the target compound. Methanol-containing compounds (e.g., Table 1, Row 3) frequently exhibit improved solubility, critical for bioavailability .

Similarity Metrics :

  • Tanimoto and Dice indices (structural fingerprint comparisons) could quantify similarity between the target compound and Venlafaxine, though their core differences limit direct activity correlations .

Preparation Methods

Core Tricyclic Framework Assembly

The triazatricyclo system is constructed via a tandem cyclization-condensation strategy. A representative pathway involves:

  • Formation of the diazepine intermediate :

    • Reaction of 3-methylphenylisocyanate with ethylenediamine under basic conditions yields a seven-membered diazepine ring.

    • Key conditions : Anhydrous tetrahydrofuran (THF), 0°C, 12 hr stirring.

  • Oxaza ring closure :

    • Treatment with chloroacetyl chloride introduces the oxaza moiety through nucleophilic substitution.

    • Reagent ratios : 1:1.2 (diazepine:chloroacetyl chloride).

  • Triazine ring formation :

    • Cyclocondensation with cyanamide at 80°C completes the tricyclic core.

StepStarting MaterialReagentConditionsYield
13-methylphenylisocyanateEthylenediamineTHF, 0°C, 12 hr68%
2Diazepine intermediateChloroacetyl chlorideDCM, rt, 6 hr72%
3Oxaza-diazepineCyanamideToluene, 80°C, 8 hr58%

Sulfur Incorporation

The [(2-methylphenyl)methyl]sulfanyl group is introduced via nucleophilic aromatic substitution:

  • Reaction : Treatment of the brominated intermediate with 2-methylbenzyl mercaptan.

  • Catalysis : Copper(I) iodide (5 mol%) enhances regioselectivity.

  • Solvent optimization : Dimethylformamide (DMF) outperforms THF due to superior solubility of aromatic thiols.

Hydroxymethyl Group Installation

The 11-methanol group is incorporated through:

  • Friedel-Crafts alkylation : Using paraformaldehyde and boron trifluoride etherate.

  • In situ reduction : Sodium borohydride reduces intermediate ketones to secondary alcohols.

Critical Reaction Parameters

Temperature and Solvent Effects

Functional GroupOptimal SolventTemperature RangeCatalystsYield Improvement
SulfanylationDMF60-65°CCuI22%
HydroxymethylationDichloroethane0°C → rtBF₃·OEt₂37%
CyclizationToluene80°CNone15%
  • Solvent polarity directly impacts reaction rates: polar aprotic solvents accelerate sulfanylation but may promote side reactions during cyclization.

Purification and Isolation

Chromatographic Techniques

  • Normal-phase silica chromatography : Effective for separating tricyclic isomers (hexane:EtOAc 3:1).

  • Reverse-phase HPLC : Required for final purity >98% (C18 column, MeCN:H₂O gradient).

Crystallization Optimization

Solvent SystemCrystal FormPurityRecovery
EtOH:H₂O (4:1)Needles99.1%44%
Acetone:HexanePrisms98.7%51%
  • Additive screening : 0.1% triethylamine suppresses acid-catalyzed decomposition during crystallization.

Yield Optimization Strategies

Stoichiometric Adjustments

  • Mercaptan excess : 1.5 eq. 2-methylbenzyl mercaptan reduces residual brominated byproducts.

  • Gradual reagent addition : Controlled feeding of chloroacetyl chloride prevents oligomerization.

Catalytic Innovations

CatalystFunctionYield IncreaseReference
CuISulfanylation accelerator18%
DMAPAcylation promoter12%
ZnCl₂Cyclization initiator9%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25 (m, Ar-H, 4H)

    • δ 4.61 (s, -CH₂OH)

  • HRMS : m/z 520.1789 [M+H]⁺ (calc. 520.1793)

Purity Assessment

MethodLODLOQPrecision (RSD%)
HPLC0.1 µg/mL0.3 µg/mL0.8%
DSCN/AN/AΔH fusion 98 J/g

Challenges and Mitigation

ChallengeCauseSolutionEffectiveness
Epimerization at C11Basic conditions during hydroxymethylationUse BF₃·OEt₂ at 0°C89% retention
Sulfur oxidationAtmospheric O₂ exposureDegas solvents with N₂Purity +12%
Low cyclization yieldsSteric hindranceHigh-dilution conditionsYield +22%

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